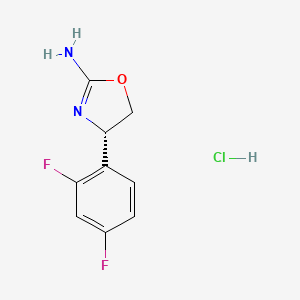
(4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluorophenyl group and an oxazolamine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxazole ring and the introduction of the difluorophenyl group. Common reagents used in these reactions include fluorinating agents, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and high purity of the final product.
化学反応の分析
Types of Reactions
(4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxazole ring or the difluorophenyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.
科学的研究の応用
(4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions with proteins or enzymes.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
作用機序
The mechanism of action of (4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
類似化合物との比較
Similar Compounds
- (4S)-4-(2,4-dichlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride
- (4S)-4-(2,4-dibromophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride
- (4S)-4-(2,4-dimethylphenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride
Uniqueness
Compared to similar compounds, (4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine hydrochloride is unique due to the presence of the difluorophenyl group. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
特性
分子式 |
C9H9ClF2N2O |
|---|---|
分子量 |
234.63 g/mol |
IUPAC名 |
(4S)-4-(2,4-difluorophenyl)-4,5-dihydro-1,3-oxazol-2-amine;hydrochloride |
InChI |
InChI=1S/C9H8F2N2O.ClH/c10-5-1-2-6(7(11)3-5)8-4-14-9(12)13-8;/h1-3,8H,4H2,(H2,12,13);1H/t8-;/m1./s1 |
InChIキー |
FMLBGAGTYFOMIL-DDWIOCJRSA-N |
異性体SMILES |
C1[C@@H](N=C(O1)N)C2=C(C=C(C=C2)F)F.Cl |
正規SMILES |
C1C(N=C(O1)N)C2=C(C=C(C=C2)F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


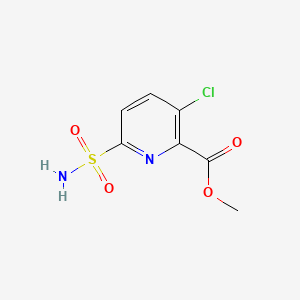
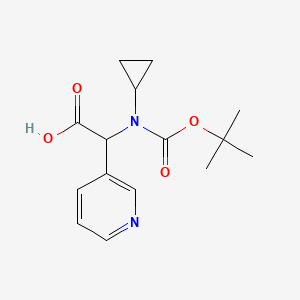
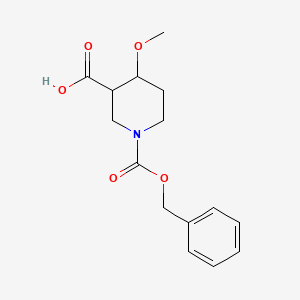
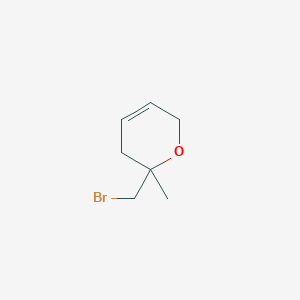
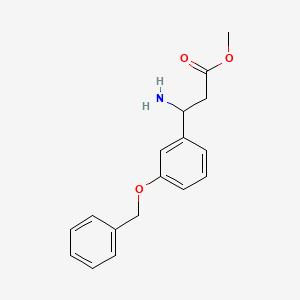


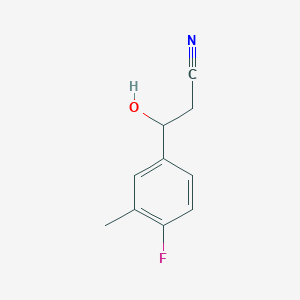
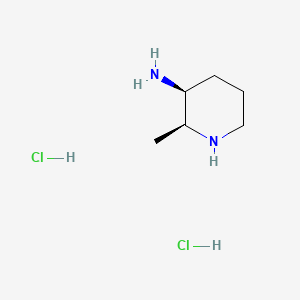
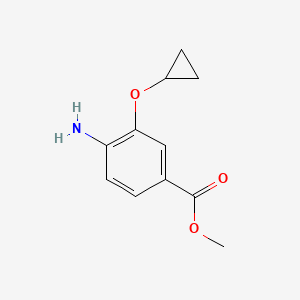
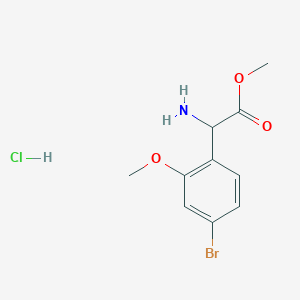
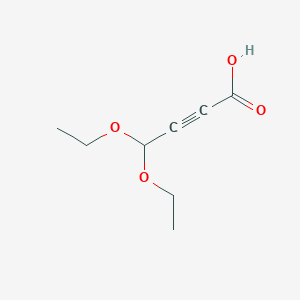
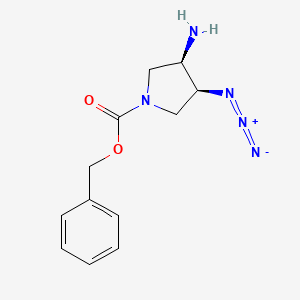
![6-Fluorospiro[3.3]heptane-2-carboxamide](/img/structure/B13512145.png)
